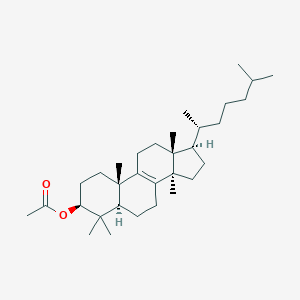
2-Éthynyl-5-phénylthiophène
Vue d'ensemble
Description
2-Ethynyl-5-phenylthiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of an ethynyl group at the second position and a phenyl group at the fifth position of the thiophene ring makes 2-Ethynyl-5-phenylthiophene a unique and interesting compound for various scientific studies and applications.
Applications De Recherche Scientifique
2-Ethynyl-5-phenylthiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-phenylthiophene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is commonly used to introduce the ethynyl group into the thiophene ring. The reaction involves the coupling of a halogenated thiophene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Suzuki-Miyaura Coupling Reaction: This reaction is used to introduce the phenyl group into the thiophene ring. The reaction involves the coupling of a boronic acid derivative of thiophene with a phenyl halide in the presence of a palladium catalyst.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-5-phenylthiophene can undergo various types of chemical reactions, including:
Electrophilic Substitution: The thiophene ring is prone to electrophilic substitution reactions due to its electron-rich nature. Common electrophiles include halogens, nitro groups, and sulfonic acid groups.
Nucleophilic Substitution: Although less common, nucleophilic substitution can occur at the ethynyl group or the phenyl group under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiol derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under mild to moderate conditions.
Nucleophilic Substitution: Reagents such as sodium amide or organolithium compounds are used under strong basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild to moderate conditions.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of 2-Ethynyl-5-phenylthiophene.
Nucleophilic Substitution: Substituted ethynyl or phenyl derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-5-phenylthiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The ethynyl and phenyl groups can enhance the compound’s ability to bind to these targets, leading to various biological effects. In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene ring with the ethynyl and phenyl groups, making it suitable for use in electronic devices.
Comparaison Avec Des Composés Similaires
2-Ethynylthiophene: Lacks the phenyl group, making it less versatile in terms of chemical reactivity and applications.
5-Phenylthiophene: Lacks the ethynyl group, which reduces its potential for electronic applications.
2-Phenylthiophene: Similar to 5-Phenylthiophene but with the phenyl group at a different position, affecting its reactivity and properties.
Uniqueness: 2-Ethynyl-5-phenylthiophene is unique due to the presence of both the ethynyl and phenyl groups, which enhance its chemical reactivity and electronic properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
2-ethynyl-5-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBZFFHJJDHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937206 | |
| Record name | 2-Ethynyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1665-35-6 | |
| Record name | Thiophene, 2-ethynyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethynyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















